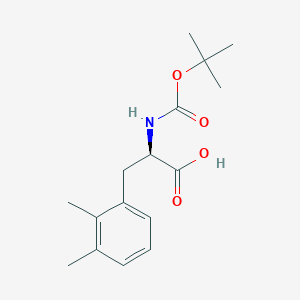

Boc-2,3-Dimethyl-D-Phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-2,3-Dimethyl-D-Phenylalanine is typically synthesized through the protection of the amino group of 2,3-dimethyl-D-phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is carried out under aqueous or anhydrous conditions, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Boc-2,3-Dimethyl-D-Phenylalanine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: NaBH4, LiAlH4

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Alkylated or acylated derivatives

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : Boc-2,3-Dimethyl-D-Phenylalanine is utilized as a building block in peptide synthesis due to its ability to enhance the stability and bioactivity of peptides.

Key Findings :

- Coupling Reactions : The Boc protecting group allows for selective coupling reactions in solid-phase peptide synthesis (SPPS), leading to high yields of desired peptides.

- Enhanced Stability : The steric hindrance provided by the dimethyl groups contributes to the stability of peptides against enzymatic degradation .

Case Study :

In a study involving the synthesis of cyclic peptides, this compound was incorporated into the peptide sequence. The resulting cyclic peptides exhibited improved binding affinity to target receptors compared to their linear counterparts, demonstrating the effectiveness of this compound in enhancing peptide properties .

Drug Development

Overview : this compound has been explored for its role in drug discovery and development, particularly in creating inhibitors for various biological targets.

Applications :

- GPIIb/IIIa Antagonists : This compound has been used in the synthesis of potent GPIIb/IIIa antagonists, which are important for preventing platelet aggregation in cardiovascular diseases .

- Acetylcholinesterase Inhibitors : Research indicates that Boc-protected compounds can be effective in synthesizing selective inhibitors of acetylcholinesterase, which is crucial for treating neurodegenerative disorders .

Nanotechnology

Overview : The self-assembly properties of this compound have been investigated for applications in nanotechnology.

Self-Assembly Studies :

- Nanotube Formation : In specific solvent systems, this compound has shown the ability to self-assemble into nanotubes, which can further organize into microtapes. This behavior is advantageous for developing nanostructured materials with potential applications in drug delivery and biosensing .

| Solvent System | Assembly Type | Properties Observed |

|---|---|---|

| HFP/Ethanol | Nanotubes | High aspect ratio; potential for drug delivery |

| HFP/Water | Microtapes | Enhanced stability and biocompatibility |

Biological Studies

This compound's role in biological studies is significant due to its influence on cellular processes.

Research Insights :

Mecanismo De Acción

The mechanism of action of Boc-2,3-Dimethyl-D-Phenylalanine involves its incorporation into peptide chains, where it acts as a stable and protected amino acid . The tert-butoxycarbonyl (Boc) group protects the amino group from unwanted reactions during peptide synthesis and can be removed under mild acidic conditions to reveal the free amine .

Comparación Con Compuestos Similares

Similar Compounds

Boc-Phenylalanine: Similar in structure but lacks the dimethyl groups on the phenyl ring.

Fmoc-2,3-Dimethyl-D-Phenylalanine: Uses a different protecting group (Fmoc) which is removed under basic conditions.

Uniqueness

Boc-2,3-Dimethyl-D-Phenylalanine is unique due to the presence of the dimethyl groups on the phenyl ring, which can influence the compound’s steric and electronic properties . This makes it particularly useful in the synthesis of peptides with specific structural and functional requirements .

Actividad Biológica

Boc-2,3-Dimethyl-D-Phenylalanine (Boc-Dmp) is a non-proteinogenic amino acid known for its unique structural features that enhance its biological activity. This compound, characterized by a tert-butoxycarbonyl (Boc) protecting group and methyl substitutions on the phenyl ring, has been studied for its potential applications in medicinal chemistry and biochemistry.

Structural Characteristics

Boc-Dmp's structure includes:

- Amino Group : Protected by a Boc group, which enhances stability and solubility.

- Methyl Substituents : Located at the 2 and 3 positions of the phenyl ring, contributing to its unique reactivity and interaction with biological systems.

The structural formula can be represented as follows:

Boc-Dmp exhibits various biological activities, primarily through its role as a building block in peptide synthesis. The compound's methyl groups influence its interactions with receptors and enzymes, potentially enhancing selectivity and potency in therapeutic applications.

Case Studies

- Opioid Receptor Binding :

- Antimicrobial Properties :

- Neuroscience Applications :

Synthesis Methods

The synthesis of Boc-Dmp typically involves several key steps:

- Protection of the Amino Group : The amino group is protected using the Boc group to prevent unwanted reactions during synthesis.

- Methylation : The introduction of methyl groups at the 2 and 3 positions is achieved through specific alkylation reactions.

- Purification : The final product is purified to ensure high yield and purity for biological testing.

Comparative Analysis

To illustrate the unique properties of Boc-Dmp compared to related compounds, the following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Boc-L-Phenylalanine | Phenyl group without methyl substitutions | Commonly used in peptide synthesis |

| Boc-2-Methyl-L-Tyrosine | Hydroxyl group on phenyl ring | Involved in neurotransmitter synthesis |

| Boc-D-Tryptophan | Indole ring structure | Known for serotonin production |

| This compound | Methyl substitutions on phenyl ring | Enhanced reactivity and selectivity in synthetic pathways |

Research Findings

Recent studies have highlighted the potential therapeutic applications of Boc-Dmp:

Propiedades

IUPAC Name |

(2R)-3-(2,3-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEUVXSPNWWCBP-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.